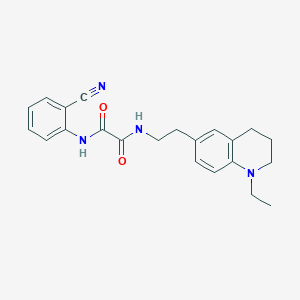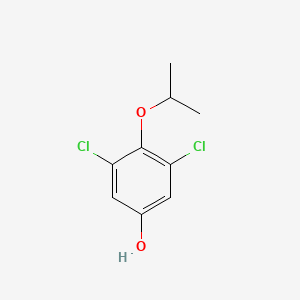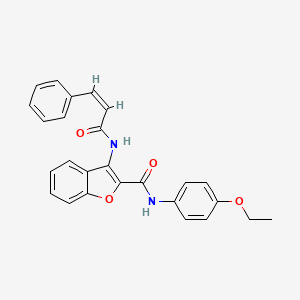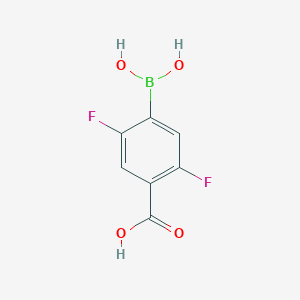
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropyl compounds are often used in the synthesis of various organic compounds. They can act as building blocks in the creation of complex molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of aminopropyl groups as reactants . For example, N-(3-Aminopropyl)methacrylamide hydrochloride can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular structure of aminopropyl compounds typically includes a three-carbon chain attached to an amine group .Chemical Reactions Analysis
Aminopropyl compounds can participate in various chemical reactions. For instance, they can undergo radical precipitation copolymerization to prepare microgels functionalized with primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopropyl compounds can vary widely. For example, 3-Bromopropylamine hydrobromide, a similar compound, is a crystal with a melting point of 171-172 °C (lit.) .Aplicaciones Científicas De Investigación
- Hydrogels : Researchers use this compound as a co-monomer in hydrogel synthesis due to its cationic nature and water solubility. It contributes to the formation of stable, biocompatible hydrogels for drug delivery, tissue engineering, and wound healing .
- Functionalization of Nanoparticles : Researchers use this compound to modify the surface of nanoparticles (e.g., quantum dots) for biological applications. Its amino group allows for efficient conjugation with biomolecules (e.g., proteins, antibodies) and facilitates cellular uptake .
- RAFT Polymerization : Researchers utilize N-(3-Aminopropyl)methacrylamide hydrochloride in reversible addition-fragmentation chain transfer (RAFT) polymerization. It acts as a functional monomer, allowing precise control over polymer architecture and molecular weight .
Polymer Chemistry and Biomaterials
Bioconjugation and Surface Modification
Polymerization Techniques
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,13H2,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSBHANSWNLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)


![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)
